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molecular formula C7H3ClF3NO B127898 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 150698-72-9

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B127898
M. Wt: 209.55 g/mol
InChI Key: SYPJJBWXFXEFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05608062

Procedure details

21.13 g (0.1 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 1.8 g (0.005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 200 ml of ethyl acetate at room temperature. 61 ml (0.12 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 2 hours during which the reaction temperature rises to 40° C. The phases are separated, the aqueous phase is extracted several times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product at 0.3 mbar, 15.6 g (74.4% of theory) of 2-chloro-5-trifluoroacetylpyridine with a boiling point of 50°-51° C. are obtained, which, according to GC, is 99.8% pure. nD20 : 1.4887.
Quantity
21.13 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:13])[C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.Cl[O-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[C:9]([F:11])([F:12])[F:10])=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.13 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(C(F)(F)F)O
Name
Quantity
1.8 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in within 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 2 hours during which the reaction temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
rises to 40° C
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the volatiles are distilled off
DISTILLATION
Type
DISTILLATION
Details
distillation of the crude product at 0.3 mbar, 15.6 g (74.4% of theory) of 2-chloro-5-trifluoroacetylpyridine with a boiling point of 50°-51° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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